molecular formula C11H13N3O B14914544 N,N-dimethyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline

N,N-dimethyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B14914544
M. Wt: 203.24 g/mol
InChI Key: XDLNADCOAPPXJM-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is an organic compound that features a unique structure combining an aniline derivative with a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline typically involves the reaction of aniline derivatives with amidoximes and isatoic anhydrides. One efficient method is a one-pot synthesis in a NaOH-DMSO medium at ambient temperature. This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .

Industrial Production Methods: Industrial production of this compound may involve the alkylation of aniline with methanol in the presence of an acid catalyst. This method is commonly used for producing dimethylaniline derivatives .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NaOH, KOH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

N,N-dimethyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with molecular targets and pathways. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, interacting with various biological molecules. This interaction can disrupt the function of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: N,N-dimethyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is unique due to the combination of the dimethylamino group and the 1,2,4-oxadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

N,N-dimethyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline

InChI

InChI=1S/C11H13N3O/c1-8-12-11(15-13-8)9-6-4-5-7-10(9)14(2)3/h4-7H,1-3H3

InChI Key

XDLNADCOAPPXJM-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC=C2N(C)C

Origin of Product

United States

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